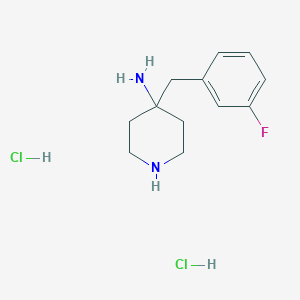

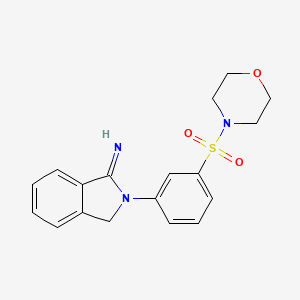

![molecular formula C16H11ClN4O4 B2771978 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide CAS No. 942001-07-2](/img/structure/B2771978.png)

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide” is a chemical compound that is related to the class of compounds known as pyrido[1,2-a]pyrimidin-4-ones . These compounds are characterized by a pyrido[1,2-a]pyrimidin-4-one core structure .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For example, a series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized in good yield . The synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques . For example, the structure of 4H-pyrido[1,2-a]pyrimidin-4-one has been analyzed using 1H-NMR, FTIR, and elemental analysis .Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied . For example, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed . For example, the synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis .Aplicaciones Científicas De Investigación

Design and Synthesis of Antiproliferative Agents

Research has demonstrated the potential of pyrido[1,2-a]pyrimidin derivatives in the design and synthesis of compounds with marked inhibition against various cancer cell lines. For instance, derivatives synthesized through a series of reactions including condensation, chlorination, and aminolysis have shown promising anticancer activity against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, highlighting their potential as antiproliferative agents (Huang et al., 2020).

Molecular Docking and Structural Analysis

The development of novel compounds also involves detailed molecular docking studies and structural analysis, such as density functional theory (DFT) calculations and Hirshfeld surface analysis. These approaches help to elucidate the interaction mechanisms of compounds with target proteins, providing valuable insights into their potential pharmacological activities. For example, the title compound's molecular docking studies revealed activity inhibiting specific protein domains, suggesting a methodological approach for designing molecules with targeted biological effects (Huang et al., 2020).

Improved Drug Formulation and Delivery

Compounds with poor water solubility pose significant challenges in drug development, necessitating research into novel formulations and delivery methods. Studies have shown that particle size reduction to the submicron region through wet milling can significantly improve the dissolution rate and oral absorption of poorly soluble drugs, potentially enhancing their bioavailability and therapeutic efficacy (Kondo et al., 1993).

Exploration of Mechanisms of Action

Understanding the mechanisms of action of new compounds is crucial for their development into therapeutic agents. Research into pyrimidin-4-ols with nitrogen functionality, for example, explores synthetic routes and the effects of structural modifications on biological activity, providing insights into the chemical basis of their pharmacological properties (Harnden & Hurst, 1990).

Mecanismo De Acción

The mechanism of action of related compounds has been investigated . For example, a reaction involving the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 has been reported .

Safety and Hazards

Direcciones Futuras

The future directions for the study of these compounds could include further exploration of their synthesis, characterization, and potential applications . For example, an operationally simple reaction that proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance has been reported . This suggests potential for scale-up and application in various contexts.

Propiedades

IUPAC Name |

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O4/c1-9-14(16(23)20-8-10(17)6-7-13(20)18-9)19-15(22)11-4-2-3-5-12(11)21(24)25/h2-8H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYMMKMLTYQBOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

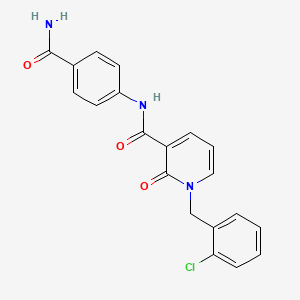

![N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2771895.png)

![N-[(1-Prop-2-enoylpiperidin-3-yl)methyl]acetamide](/img/structure/B2771897.png)

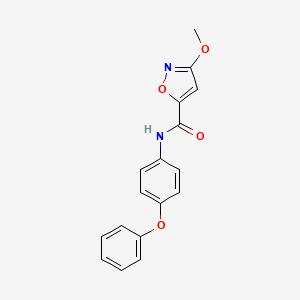

![N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2771898.png)

![Phenyl[2-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2771900.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2771906.png)

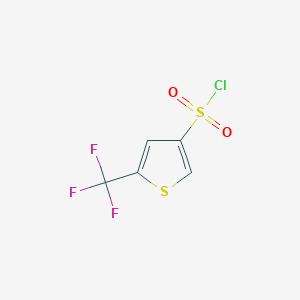

![3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2771909.png)

![7-[(2-chlorophenyl)methyl]-3-methyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2771912.png)

![N-(2-ethyl-6-methylphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2771917.png)